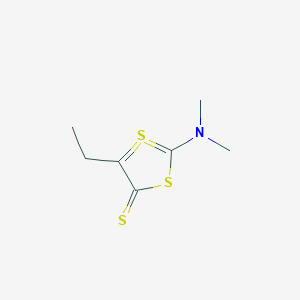
2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt
Übersicht
Beschreibung
2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol, inner salt is a unique chemical compound characterized by its distinct structure and properties This compound is part of the dithiol family, which is known for its sulfur-containing functional groups
Wirkmechanismus
Target of Action
The primary target of this compound, also known as the Vilsmeier reagent, is the nucleophilic substrate . The compound is a salt consisting of the N,N-dimethyliminium cation and chloride anion . It is the reactive component of interest in formylation reactions .
Mode of Action
The Vilsmeier reagent interacts with its targets through a process known as the Vilsmeier reaction or Vilsmeier-Haack reaction . This involves the use of mixtures of dimethylformamide and phosphorus oxychloride to generate the Vilsmeier reagent, which in turn attacks a nucleophilic substrate and eventually hydrolyzes to give formyl .
Biochemical Pathways
The compound affects the biochemical pathway involving the [2+2] ketene-imine cycloaddition of substituted acetic acids and imines . This pathway leads to the synthesis of 2-azetidinones , which are key structural elements of β-lactam antibiotics .
Result of Action
The result of the compound’s action is the formation of formyl . This is achieved through the attack on a nucleophilic substrate and subsequent hydrolysis . Additionally, the compound can lead to the synthesis of 2-azetidinones , which are important in the production of β-lactam antibiotics .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the Vilsmeier reaction typically involves the use of mixtures of dimethylformamide and phosphorus oxychloride . The presence and concentration of these substances can affect the efficacy and stability of the compound. Furthermore, the reaction conditions, such as temperature and pH, can also impact the compound’s action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethylformamide (DMF) as a solvent and reagent, which facilitates the formation of the dimethyliminium group . The reaction conditions often include the use of catalysts such as palladium acetate and specific additives to enhance the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can help in achieving the desired quality and quantity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The dimethyliminium group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-(N,N-Dimethyliminium)-4-ethyl-5-mercapto-1,3-dithiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways involving sulfur metabolism.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eigenschaften
IUPAC Name |
2-(dimethylamino)-5-ethyl-1λ4,3-dithiacyclopenta-1,5-diene-4-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS3/c1-4-5-6(9)11-7(10-5)8(2)3/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQFTECKOIIGHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=S=C(SC1=S)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662995 | |
| Record name | 2-(Dimethyliminio)-5-ethyl-2H-1,3-dithiole-4-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677031-20-8 | |
| Record name | 2-(Dimethyliminio)-5-ethyl-2H-1,3-dithiole-4-thiolate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B1388669.png)





![5-chloro-3-[(3-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1388679.png)
![tert-Butyl (2-{[2-amino-4-(pyrrolidin-1-ylcarbonyl)phenyl]amino}ethyl)carbamate](/img/structure/B1388680.png)
![2-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethyl propionate](/img/structure/B1388681.png)



![3-{[1-(Tert-butoxycarbonyl)piperidin-3-yl]methoxy}benzoic acid](/img/structure/B1388686.png)

